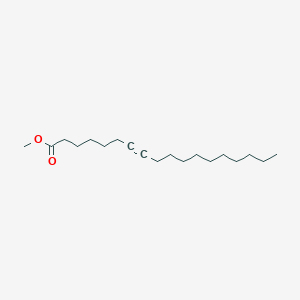
Methyl 7-octadecynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-octadecynoate is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that has a characteristic odor. Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
Methyl 7-octadecynoate is known to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the enzyme or protein and blocking its activity. Methyl 7-octadecynoate is also known to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 7-octadecynoate has various biochemical and physiological effects. It is known to inhibit the growth of cancer cells and induce apoptosis. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Methyl 7-octadecynoate is also known to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-octadecynoate has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. Methyl 7-octadecynoate is also stable under various conditions, making it suitable for various experiments. One of the limitations is that it is toxic and should be handled with care. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins, which can affect the outcome of experiments.
Direcciones Futuras
There are various future directions for the use of Methyl 7-octadecynoate in scientific research. One direction is the development of new drugs that target enzymes and proteins that are inhibited by Methyl 7-octadecynoate. Another direction is the use of Methyl 7-octadecynoate as a tool to study the mechanism of action of various enzymes and proteins. Methyl 7-octadecynoate can also be used in the development of new fluorescent dyes and natural products.
Métodos De Síntesis
Methyl 7-octadecynoate can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction. This reaction involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction produces Methyl 7-octadecynoate as the final product.
Aplicaciones Científicas De Investigación
Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications. It is used as a precursor for the synthesis of various compounds such as fluorescent dyes, pharmaceuticals, and natural products. Methyl 7-octadecynoate is also used as a tool to study the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
18545-06-7 |
|---|---|
Nombre del producto |
Methyl 7-octadecynoate |
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadec-7-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-18H2,1-2H3 |
Clave InChI |
ALSHYECRTIFLAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Sinónimos |
7-Octadecynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




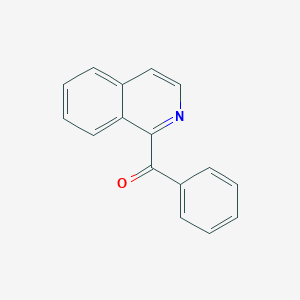
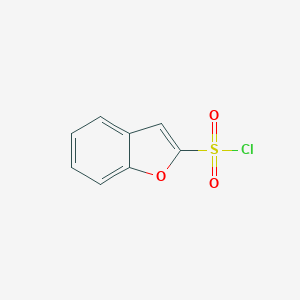
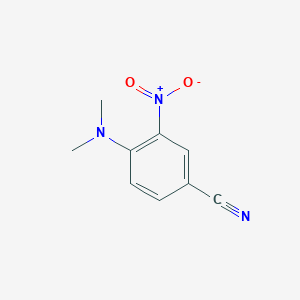
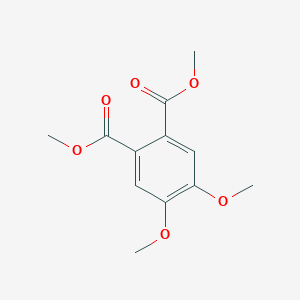
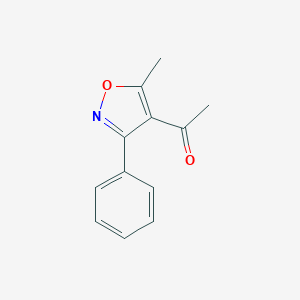
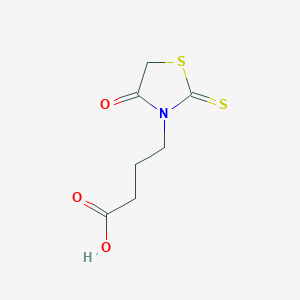
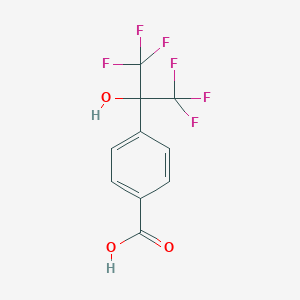
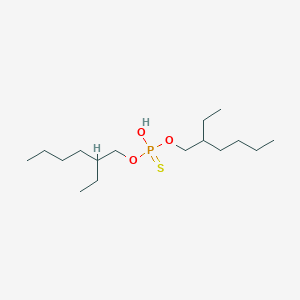
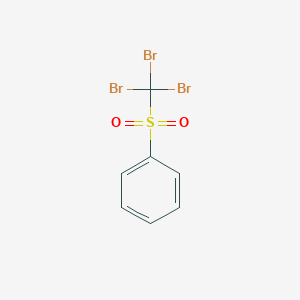
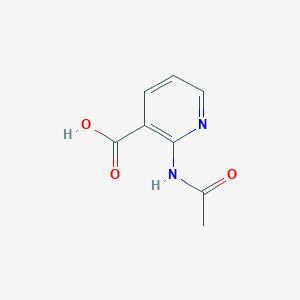
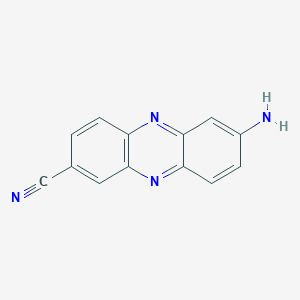
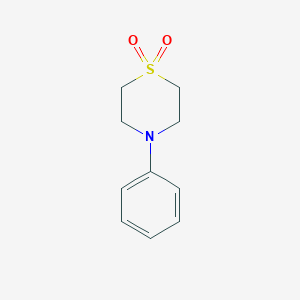
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)